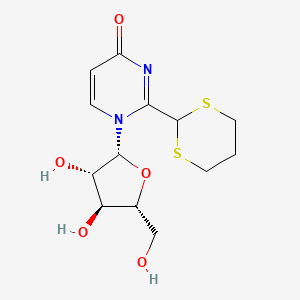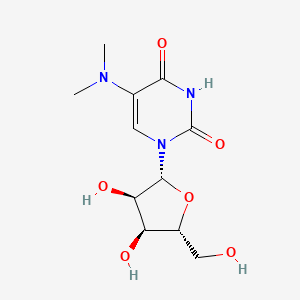
N,N-Bis(2-hydroxyethyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring. It is of significant interest in various fields of scientific research due to its potential biological and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Introduction of the Bis(2-hydroxyethyl)amino Group: The bis(2-hydroxyethyl)amino group is incorporated through a nucleophilic substitution reaction, where the appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding nucleic acid interactions.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with their normal function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The bis(2-hydroxyethyl)amino group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Tenofovir: An antiviral drug with a similar structural motif.
Uniqueness
(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: is unique due to its bis(2-hydroxyethyl)amino group, which enhances its biological activity and specificity. This structural feature distinguishes it from other nucleoside analogs and contributes to its potential therapeutic applications.
Properties
CAS No. |
41552-86-7 |
|---|---|
Molecular Formula |
C14H21N5O6 |
Molecular Weight |
355.35 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[bis(2-hydroxyethyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O6/c20-3-1-18(2-4-21)12-9-13(16-6-15-12)19(7-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,20-24H,1-5H2/t8-,10-,11-,14-/m1/s1 |
InChI Key |
YBTVDTYXXXGYIU-IDTAVKCVSA-N |
Isomeric SMILES |
C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)


![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)







![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)


